molecular formula C13H11NO5S2 B1671806 IMR-1A CAS No. 331862-41-0

IMR-1A

Cat. No.: B1671806
CAS No.: 331862-41-0
M. Wt: 325.4 g/mol
InChI Key: DVBJNSKWHSGTDK-YHYXMXQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

IMR-1A, also known as 2-(2-Methoxy-4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid or STK224834, is a small molecule that has been identified as an inhibitor of the Notch transcriptional activation complex . This article will delve into the various aspects of its mechanism of action.

Target of Action

The primary target of this compound is the Notch transcriptional activation complex . Specifically, it disrupts the recruitment of Mastermind-like 1 (MAML1) to the Notch transcriptional activation complex on chromatin . Notch signaling is a critical pathway involved in cell differentiation, proliferation, and apoptosis, and aberrant Notch activity has been implicated in many cancers .

Mode of Action

This compound binds to the intracellular domain of Notch and disrupts the protein-protein interactions between Notch and MAML1 . This disruption prevents the assembly of the Notch transcriptional activation complex on chromatin, thereby attenuating Notch target gene transcription .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Notch signaling pathway . By inhibiting the assembly of the Notch transcriptional activation complex, this compound suppresses the transcription of Notch target genes . This can lead to downstream effects such as the inhibition of cell proliferation and the induction of apoptosis, particularly in Notch-dependent cell lines .

Pharmacokinetics

This compound is the acid metabolite of IMR-1 . It is suggested that IMR-1 acts as a prodrug for this compound, most likely by increasing the solubility and cell permeability of this compound

Result of Action

The molecular effect of this compound’s action is the disruption of the Notch transcriptional activation complex, leading to the attenuation of Notch target gene transcription . On a cellular level, this can result in the inhibition of cell proliferation and the induction of apoptosis . Furthermore, this compound has been shown to significantly inhibit the growth of patient-derived tumor xenografts .

Preparation Methods

Synthetic Routes and Reaction Conditions

IMR-1A is synthesized from its precursor, IMR-1. The synthesis involves the hydrolysis of IMR-1 to produce this compound. The reaction typically occurs under acidic conditions, which facilitate the conversion of the ester group in IMR-1 to the corresponding carboxylic acid in this compound . The reaction conditions include the use of hydrochloric acid or sulfuric acid as the catalyst and a temperature range of 50-70°C .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route as the laboratory preparation. the process is scaled up to accommodate larger quantities. The reaction is carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity . The final product is then purified using techniques such as recrystallization or chromatography .

Scientific Research Applications

IMR-1A is extensively used in scientific research due to its potent inhibitory effects on the Notch signaling pathway. Some of its applications include:

Comparison with Similar Compounds

IMR-1A is unique due to its high potency and specificity in inhibiting the Notch signaling pathway. Similar compounds include:

    DAPT: A gamma-secretase inhibitor that prevents the cleavage of Notch receptors.

    RO4929097: Another gamma-secretase inhibitor with similar effects on Notch signaling.

    LY3039478: A potent Notch inhibitor that targets the Notch receptor directly.

Compared to these compounds, this compound offers a more targeted approach by disrupting the transcriptional activation complex rather than inhibiting the receptor or enzyme involved in the pathway.

Properties

IUPAC Name

2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5S2/c1-18-9-4-7(2-3-8(9)19-6-11(15)16)5-10-12(17)14-13(20)21-10/h2-5H,6H2,1H3,(H,15,16)(H,14,17,20)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBJNSKWHSGTDK-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)S2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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